

# LC-MS/MS protocol for Acetyl-L-methionine sulfoxide quantification.

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## Compound of Interest

Compound Name: **Acetyl-L-methionine sulfoxide**

Cat. No.: **B556368**

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An LC-MS/MS protocol for the quantification of **Acetyl-L-methionine sulfoxide** has been developed to support research in areas such as drug development and oxidative stress analysis. This application note provides a detailed methodology for the sensitive and selective measurement of this analyte in biological matrices.

## Introduction

**Acetyl-L-methionine sulfoxide** is a derivative of methionine, an essential sulfur-containing amino acid. The oxidation of methionine to methionine sulfoxide is a significant post-translational modification and a biomarker for oxidative stress.<sup>[1][2]</sup> This oxidation can occur through reactions with reactive oxygen species (ROS) and is reversible by the action of methionine sulfoxide reductase (Msr) enzymes.<sup>[1][3]</sup> The N-acetylation of methionine sulfoxide may represent a key metabolic pathway.<sup>[4]</sup> Given its polarity and the potential for analytical variability, a robust and sensitive quantification method is crucial. This document outlines a "dilute-and-shoot" LC-MS/MS method using Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation.

## Experimental Protocols

### Sample Preparation (Protein Precipitation)

This protocol is designed for plasma or cell lysate samples.

- To 100  $\mu$ L of sample (calibrator, quality control, or unknown) in a 1.5 mL microcentrifuge tube, add 10  $\mu$ L of 30% sulfosalicylic acid to precipitate proteins.<sup>[5]</sup>

- Vortex the mixture for 30 seconds.
- Incubate the samples at 4°C for 30 minutes to ensure complete protein precipitation.[5]
- Centrifuge the tubes at 12,000 rpm for 5 minutes.[5]
- Transfer 50 µL of the resulting supernatant to a new tube.
- Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte in the initial mobile phase) and vortex for 30 seconds.[5]
- Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.

## Liquid Chromatography (LC)

The separation is achieved using a HILIC column, which is ideal for retaining polar compounds like **Acetyl-L-methionine sulfoxide**.[6]

Parameter	Condition
Column	Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm[6]
Mobile Phase A	10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B	90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate	0.4 mL/min[6]
Injection Volume	2-5 µL[6][7][8]
Column Temperature	30°C
Autosampler Temp.	4°C[8]

LC Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	5	95
1.0	5	95
5.0	50	50
5.1	95	5
7.0	95	5
7.1	5	95
10.0	5	95

## Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection.

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Spray Voltage	3500 V[5]
Vaporizer Temp.	370°C[5]
Sheath Gas	45 arbitrary units[5]
Auxiliary Gas	15 arbitrary units[5]
Capillary Temp.	270°C[5]
Resolution	0.7 FWHM for Q1 and Q3[5]

MRM Transitions:

The precursor ion for **Acetyl-L-methionine sulfoxide** ( $C_7H_{13}NO_4S$ , Molar Mass: 207.25 g/mol) is  $[M+H]^+$  at  $m/z$  208.2. Product ions are selected based on predictable fragmentation

patterns. A stable isotope-labeled internal standard (e.g., D<sub>3</sub>-Acetyl-L-methionine sulfoxide) is recommended for accurate quantification.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Tube Lens (V)
Acetyl-L-methionine sulfoxide	208.2	146.1 (Loss of - SOCH <sub>3</sub> )	15	90
Acetyl-L-methionine sulfoxide	208.2	104.1 (Further fragmentation)	25	90
D <sub>3</sub> -Acetyl-L-methionine sulfoxide (IS)	211.2	149.1 (Loss of - SOCH <sub>3</sub> )	15	90

## Data and Performance

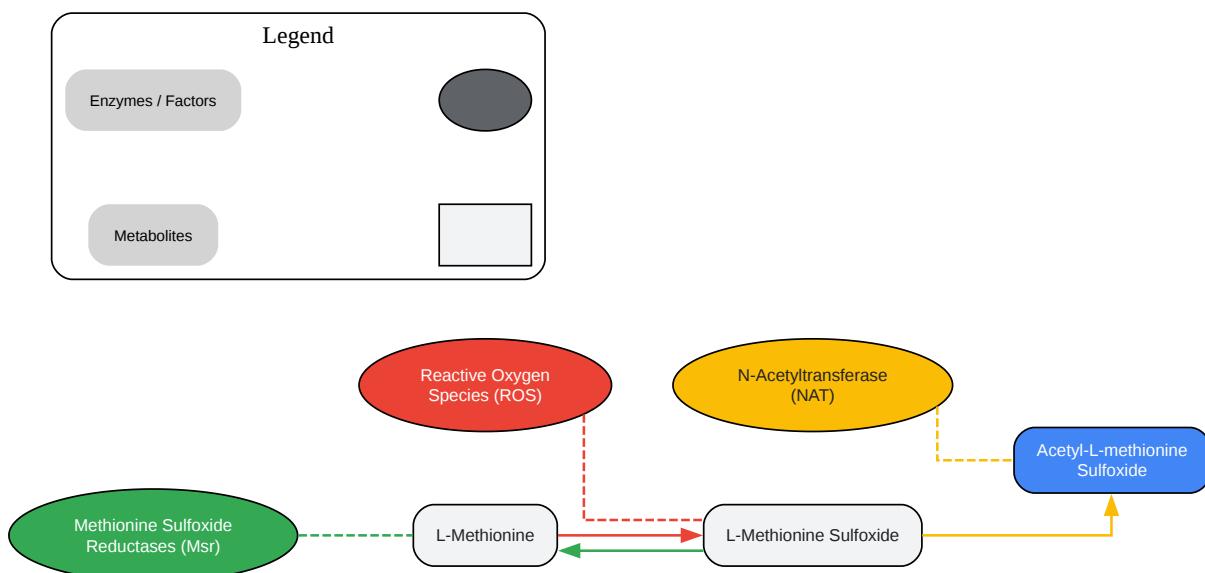
The method should be validated according to established guidelines. Expected performance characteristics are summarized below, based on similar validated methods for amino acid derivatives.[8][9]

Validation Parameter	Expected Performance
Linearity (r <sup>2</sup> )	>0.998[8][9]
Lower Limit of Quantification (LLOQ)	0.02 - 0.1 μM[8][10]
Intra-day Precision (%CV)	<10%[8][9]
Inter-day Precision (%CV)	<15%[8][9]
Accuracy (% Recovery)	90 - 110%[10][11]

## Visualizations

## Metabolic Context

The diagram below illustrates the metabolic relationship between methionine, its oxidation to methionine sulfoxide, and its subsequent N-acetylation.

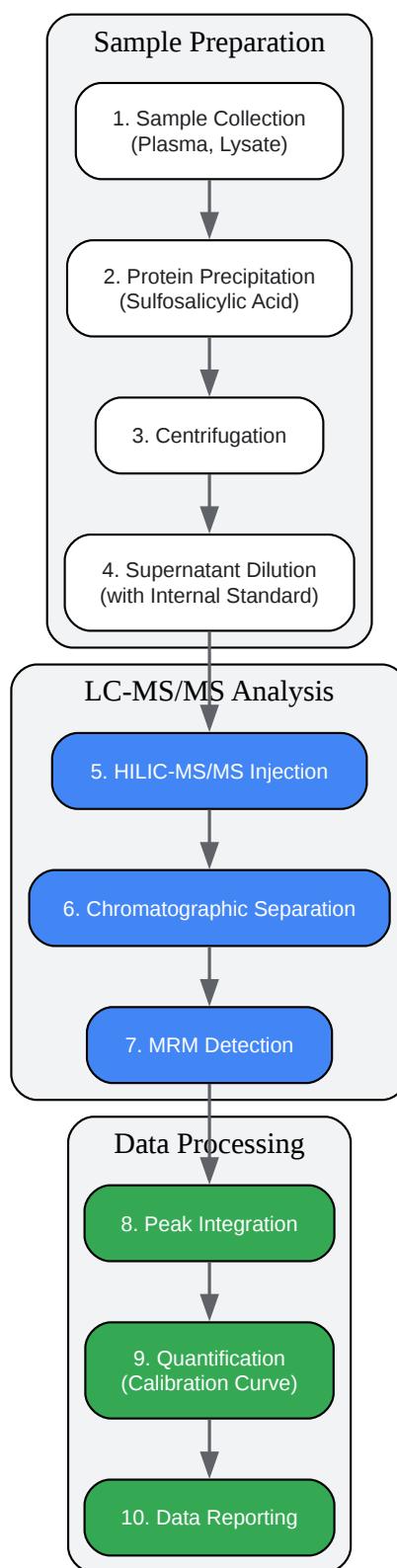


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Caption: Metabolic pathway of L-Methionine oxidation and acetylation.

## Experimental Workflow

The following flowchart details the analytical procedure from sample receipt to final data analysis.

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Caption: Workflow for **Acetyl-L-methionine sulfoxide** quantification.

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